
Ezh2-AF647
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Overview
Description
Ezh2-AF647 is a fluorescent probe derived from UNC2239, designed to improve receptor time-resolved fluorescence resonance energy transfer (TR-FRET) properties by incorporating Alexa 647 dye . This compound is primarily used in scientific research to study the dynamics of Ezh2 inhibition, a key enzyme involved in epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ezh2-AF647 is synthesized by conjugating the Ezh2 inhibitor UNC2239 with the fluorescent dye Alexa 647 . The synthesis involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling under specific reaction conditions. Detailed synthetic routes and reaction conditions are proprietary and typically provided by the manufacturer .
Industrial Production Methods: Industrial production of this compound follows standardized protocols to ensure high purity and consistency. The process involves large-scale synthesis of the intermediate compounds, followed by their coupling and purification. The final product is subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Ezh2-AF647 primarily undergoes substitution reactions during its synthesis, where functional groups are replaced to achieve the desired fluorescent properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents, coupling agents, and protective groups. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products Formed: The major product formed from the synthesis of this compound is the fluorescent probe itself, which exhibits enhanced TR-FRET properties due to the incorporation of Alexa 647 dye .
Scientific Research Applications
Ezh2-AF647 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the molecular and cellular dynamics of Ezh2 inhibition, which is crucial for understanding the role of Ezh2 in epigenetic regulation . The compound is also employed in high-throughput screening assays to identify potential Ezh2 inhibitors for therapeutic applications .
Mechanism of Action
Ezh2-AF647 exerts its effects by binding to the Ezh2 enzyme, thereby inhibiting its activity . The incorporation of Alexa 647 dye allows for the visualization of Ezh2 inhibition through TR-FRET assays. This enables researchers to monitor the interaction between Ezh2 and its inhibitors in real-time, providing valuable insights into the molecular mechanisms underlying Ezh2-mediated epigenetic regulation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ezh2-AF647 include other fluorescent probes derived from Ezh2 inhibitors, such as those conjugated with different fluorescent dyes like fluorescein or rhodamine .
Uniqueness: This compound is unique due to its incorporation of Alexa 647 dye, which provides superior TR-FRET properties compared to other fluorescent dyes . This makes it a valuable tool for studying Ezh2 inhibition with high sensitivity and specificity .
Properties
Molecular Formula |
C68H86N10O10S2 |
---|---|
Molecular Weight |
1267.6 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-5-[1-(2-methoxyethyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[4-[4-[5-[4-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methylcarbamoyl]-1-propan-2-ylindazol-6-yl]pyridin-2-yl]piperazin-1-yl]butylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C68H86N10O10S2/c1-10-19-48-38-47(4)73-66(81)54(48)44-71-65(80)53-39-50(40-60-55(53)45-72-78(60)46(2)3)49-23-28-63(70-43-49)75-34-32-74(33-35-75)30-18-16-29-69-64(79)22-15-12-17-31-76-58-26-24-51(89(82,83)84)41-56(58)67(5,6)61(76)20-13-11-14-21-62-68(7,8)57-42-52(90(85,86)87)25-27-59(57)77(62)36-37-88-9/h11,13-14,20-21,23-28,38-43,45-46H,10,12,15-19,22,29-37,44H2,1-9H3,(H4-,69,71,73,79,80,81,82,83,84,85,86,87) |
InChI Key |
ZPUYINPQPABLSG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCCCNC(=O)CCCCC[N+]6=C(C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)/C=C/C=C/C=C/8\C(C9=C(N8CCOC)C=CC(=C9)S(=O)(=O)O)(C)C)C(C)C |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCCCNC(=O)CCCCC[N+]6=C(C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C=CC=CC=C8C(C9=C(N8CCOC)C=CC(=C9)S(=O)(=O)O)(C)C)C(C)C |
Origin of Product |
United States |
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